molecular formula C15H19N5O2S B6969232 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one

6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one

Cat. No.: B6969232
M. Wt: 333.4 g/mol
InChI Key: NADLEKBQLLCSIG-UHFFFAOYSA-N
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Description

6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one is a heterocyclic compound that features a unique combination of thiazole, piperazine, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Piperazine Derivatization: The piperazine moiety is introduced by reacting the thiazole derivative with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Pyridazinone Formation: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized thiazole derivatives, reduced pyridazinone derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further research in drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in these diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with metal ions, while the piperazine and pyridazinone moieties can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(5-Methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
  • 6-[4-(5-Propyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one

Uniqueness

Compared to similar compounds, 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one exhibits unique properties due to the presence of the ethyl group on the thiazole ring. This subtle difference can significantly impact its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[4-(5-ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-3-11-10-16-15(23-11)20-8-6-19(7-9-20)14(22)12-4-5-13(21)18(2)17-12/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLEKBQLLCSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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